molecular formula C26H46O3 B8480336 2-(Benzyloxy)-3-(hexadecyloxy)propan-1-OL CAS No. 67152-46-9

2-(Benzyloxy)-3-(hexadecyloxy)propan-1-OL

Cat. No. B8480336
CAS RN: 67152-46-9
M. Wt: 406.6 g/mol
InChI Key: XQTMEJLLUZFOCF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(hexadecyloxy)propan-1-OL is a useful research compound. Its molecular formula is C26H46O3 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)-3-(hexadecyloxy)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-3-(hexadecyloxy)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67152-46-9

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

IUPAC Name

3-hexadecoxy-2-phenylmethoxypropan-1-ol

InChI

InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-28-24-26(22-27)29-23-25-19-16-15-17-20-25/h15-17,19-20,26-27H,2-14,18,21-24H2,1H3

InChI Key

XQTMEJLLUZFOCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of about 14.26 g of washed about 50% sodium hydride in about 500 ml of dimethylformamide was added about 49.2 g of 2-(benzyloxy)-1,3-propanediol over about 20 minutes. The mixture was stirred for about 40 minutes, then cooled to about 0° C. and about 95.13 g of hexadecyl iodide were added. After standing about 10 minutes, the mixture was stirred at room temperature for about 3 hours, then filtered through celite and diluted with about 1000 ml of water. This mixture was extracted with petroleum ether. The ether extract was dried and the solvent removed giving an oil. This oil was chromatographed on a column of florisil, eluting first with petroleum ether and then successively with about 5% and about 10% ether in petroleum ether to elute the product, giving about 28.8 g of the desired title compound as a light yellow oil.
Quantity
0 (± 1) mol
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reactant
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500 mL
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solvent
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49.2 g
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reactant
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95.13 g
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reactant
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Synthesis routes and methods II

Procedure details

A stirred solution of 9.36 g of oxalyl chloride in 130 ml of methylene chloride, under an argon atmosphere was cooled to -70° C. To this was added dropwise 11.53 g of dried dimethyl sulfoxide at a rate to maintain the temperature at -65° to -70° C. After stirring 5 minutes a solution of 10 g of 3-(hexadecyloxy)-2-(phenylmethoxy)-1-butanol in 60 ml of methylene chloride was added dropwise at a fast rate. The pasty mixture was allowed to warm to -10° C. over 20 minutes providing a solution. This solution was recooled to -50° C. and 16.17 g of triethylamine was added dropwise. The reaction mixture was allowed to warm to room temperature and was then poured into 100 ml of water. The organic phase was separated, washed successively with 0.5N hydrochloric acid, saturated aqueous sodium bicarbonate and brine, dried and the solvents removed giving an oil. This oil was dissolved in petroleum ether, washed with water and taken to dryness, giving 10 g of the desired compound as a yellow oil.
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
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11.53 g
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reactant
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Name
3-(hexadecyloxy)-2-(phenylmethoxy)-1-butanol
Quantity
10 g
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reactant
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Quantity
60 mL
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solvent
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16.17 g
Type
reactant
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[Compound]
Name
petroleum ether
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0 (± 1) mol
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solvent
Reaction Step Five
Name
Quantity
100 mL
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solvent
Reaction Step Six

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